Lipophilicity (XLogP3) Differentiation of the 1-Ethyl-5-methyl Pattern vs. 1,3-Dimethyl and 1,5-Dimethyl Analogs
The target compound exhibits a computed XLogP3-AA of 2.0, which is +0.3 log units higher than the 1,3-dimethyl (XLogP3 = 1.7) and 1,5-dimethyl (XLogP3 = 1.7) analogs [1][2]. This ΔLogP of 0.3 corresponds to an approximately 2-fold greater octanol-water partition coefficient, a difference that is consequential for membrane permeability and non-specific protein binding predictions in lead optimization [3].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 1,3-Dimethyl analog (CAS 1354704-76-9): XLogP3 = 1.7; 1,5-Dimethyl analog (CAS 1328640-93-2): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.3 (≈2-fold increase in octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A ΔXLogP3 of 0.3 units translates to a meaningful difference in predicted passive membrane permeability and tissue distribution, making the target compound a distinct lipophilicity tool within matched-pair SAR libraries.
- [1] PubChem. Compound Summary for CID 66509494: (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol. XLogP3-AA = 2.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1354706-37-8 (accessed 2026-05-02). View Source
- [2] PubChem. Compound Summary for CID 66509486: (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol. XLogP3-AA = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1354704-76-9 (accessed 2026-05-02). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Context: ΔLogP ≥ 0.3 is generally considered a meaningful difference in drug design.) View Source
